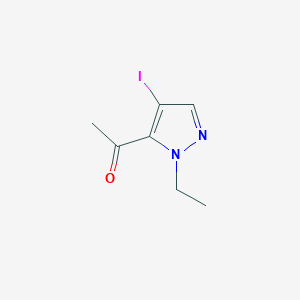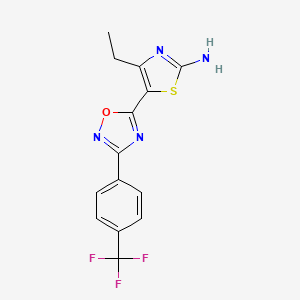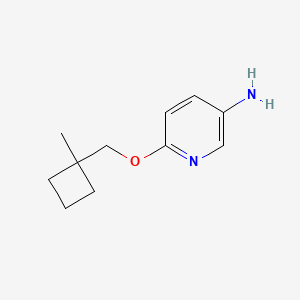
(2-Methyl-6-morpholinopyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-6-morpholinopyridin-3-yl)methanamine is a versatile small molecule scaffold with the chemical formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-morpholinopyridin-3-yl)methanamine typically involves the reaction of 2-methyl-6-chloropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-6-morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)₂ and TEMPO in mild conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Methyl-6-morpholinopyridin-3-yl)methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2-Methyl-6-morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The morpholine ring and the pyridine moiety play crucial roles in binding to the target sites, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but with a methoxy group instead of a morpholine ring.
(6-Methylpyridin-3-yl)methanamine: Lacks the morpholine ring, making it less versatile.
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: A more complex structure with different functional groups.
Uniqueness
(2-Methyl-6-morpholinopyridin-3-yl)methanamine is unique due to its morpholine ring, which provides additional binding sites and enhances its versatility in chemical reactions and biological interactions. This makes it a valuable scaffold in the synthesis of various compounds and in the study of molecular mechanisms.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2-methyl-6-morpholin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-8,12H2,1H3 |
Clé InChI |
PNMFGMRMAAFEEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCOCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)









![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


